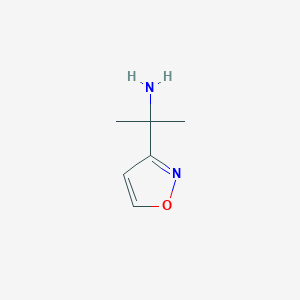

2-(1,2-Oxazol-3-yl)propan-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,2-oxazol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,7)5-3-4-9-8-5/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUPUJREUJDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1,2 Oxazol 3 Yl Propan 2 Amine

Established Synthetic Routes to 2-(1,2-Oxazol-3-yl)propan-2-amine and Related Isomers

The synthesis of this compound and its structural analogs relies heavily on fundamental methods for constructing the 1,2-oxazole (isoxazole) ring system.

Conventional Synthetic Approaches to the 1,2-Oxazole Ring System

The most widely utilized and classical method for synthesizing the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. nih.govnih.gov This reaction is highly versatile, allowing for the preparation of a wide array of substituted isoxazoles with good regioselectivity. Another primary conventional route involves the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov

Other established methods for synthesizing the oxazole (B20620) nucleus, a related heterocyclic system, which can sometimes be adapted for isoxazole (B147169) synthesis, include:

Robinson-Gabriel synthesis: This involves the dehydration of 2-acylaminoketones. tandfonline.com

Fischer oxazole synthesis: This method utilizes the reaction of cyanohydrins with aldehydes. tandfonline.comijpsonline.com

Bredereck reaction: This approach involves the reaction of α-haloketones with amides. tandfonline.comijpsonline.com

Van Leusen synthesis: This method uses tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. tandfonline.comijpsonline.com

These foundational reactions provide the basis for accessing the core heterocyclic structure of this compound.

Scalable Synthesis and Process Optimization Strategies for this compound and Structurally Related Amines

The synthesis of propargylamines, which are key intermediates for various biologically active compounds, is often achieved through A³ coupling reactions (aldehyde, amine, and alkyne). nih.gov Heterogeneous catalysts, such as a copper-functionalized metal-organic framework (MIL-101(Cr)), have been shown to be highly effective and reusable for these reactions under solvent-free conditions, which is advantageous for scalable and sustainable synthesis. nih.gov

| Reaction Type | Key Features | Catalyst/Reagents | Advantages for Scalability |

|---|---|---|---|

| One-Pot Cascade Reaction | Multi-step synthesis in a single reaction vessel. | Iron and Palladium Catalysts | High overall yields, time-saving, reduced work-up. organic-chemistry.org |

| A³ Coupling | Three-component reaction of aldehyde, amine, and alkyne. | Heterogeneous Copper Catalyst (e.g., MIL-101(Cr)-SB-Cu) | High catalytic activity, reusability, solvent-free conditions. nih.gov |

Application of Protecting Group Strategies in the Synthesis of this compound Precursors

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to prevent unwanted reactions at sensitive functional groups. organic-chemistry.orgwikipedia.orgpressbooks.pub The amine functionality, in particular, often requires protection due to its nucleophilic nature. nih.gov

Commonly used protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is stable under basic conditions and is typically removed with acid. tcichemicals.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and can be removed with reagents like piperidine. tcichemicals.com

Carbobenzyloxy (Cbz): This group is removed by hydrogenolysis. libretexts.org

The choice of protecting group depends on the specific reaction conditions of subsequent steps. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgwikipedia.org For example, a molecule containing both Boc and Fmoc protected amines can have the Boc group selectively removed with acid, leaving the Fmoc group intact. tcichemicals.com

In the synthesis of precursors for this compound, such as those involving β-keto esters derived from N-Boc-protected cyclic amino acids, the Boc group serves to protect the amino functionality during the initial reaction steps. nih.gov

Novel and Emerging Synthetic Methodologies for this compound Scaffolds

The development of new synthetic methods is crucial for improving efficiency, sustainability, and access to novel analogs of this compound.

Metal-Catalyzed Synthetic Routes to Oxazole Cores Relevant to this compound

Transition metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds. tandfonline.com Various metal catalysts have been employed to construct oxazole and isoxazole rings.

Ruthenium and Copper Catalysis: A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using a ruthenium(II) porphyrin-copper chloride catalyzed cyclization. nih.gov

Palladium and Copper Catalysis: Palladium and copper catalysts have been used for the direct arylation in the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com

Gold Catalysis: Gold(I) catalysts can transform propargylic amides into alkylideneoxazolines. organic-chemistry.org A gold-catalyzed intramolecular cyclization of 2-alkynone O-methyl oximes has also been used to produce fluoroisoxazoles. organic-chemistry.org

Copper-Catalyzed Dual Oxidation: A one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related heterocycle, has been achieved from arylacetic acids and hydrazides via copper-catalyzed dual oxidation. nih.gov

| Metal Catalyst | Reaction Type | Key Substrates | Product |

|---|---|---|---|

| Ruthenium(II) porphyrin-Copper chloride | Cyclization | Benzene (B151609) carboxylic acids and phenylethenes/phenylacetylenes | 2,5-disubstituted oxazoles/oxazolines nih.gov |

| Palladium/Copper | Direct Arylation | Not specified | 2,4-disubstituted oxazoles ijpsonline.com |

| Gold(I) | Cyclization | Propargylic amides | Alkylideneoxazolines organic-chemistry.org |

| Gold(I) | Intramolecular Cyclization | 2-alkynone O-methyl oximes | Fluoroisoxazoles organic-chemistry.org |

| Copper | Dual Oxidation | Arylacetic acids and hydrazides | 2,5-disubstituted 1,3,4-oxadiazoles nih.gov |

Development of Metal-Free Synthetic Approaches for Isoxazole Scaffold Formation

While metal-catalyzed reactions are powerful, they can have disadvantages such as cost, toxicity, and difficulty in removing metal residues. rsc.orgresearchgate.net This has driven the development of metal-free synthetic routes. rsc.org

One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles: An efficient one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazoles from α-ketoacetals and amines has been developed, avoiding the use of metals, azides, and oxidants. organic-chemistry.org

Microwave-Assisted Metal-Free Routes: Microwave irradiation has been utilized in the metal-free synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. nih.gov

Enamine-Triggered [3+2]-Cycloaddition: A metal-free synthesis of 3,4-disubstituted isoxazoles can be achieved through an enamine-triggered [3+2]-cycloaddition of aldehydes and N-hydroximidoyl chlorides, followed by oxidation. organic-chemistry.org

Csp³-H Bond Functionalization: A metal-free method involving the functionalization of the Csp³-H bond of ketones with tert-butyl nitrite, followed by a 1,3-dipolar cycloaddition, can produce oxazole and isoxazoline (B3343090) derivatives. organic-chemistry.org

These metal-free approaches offer more environmentally friendly and often safer alternatives for the synthesis of isoxazole-containing compounds.

Cyclization Reactions and Annulation Strategies in the Formation of the 1,2-Oxazole Ring System within this compound or its Precursors

The construction of the 1,2-oxazole ring is a critical step in the synthesis of this compound and its precursors. Various cyclization and annulation strategies have been developed to achieve this, primarily involving the reaction of a three-carbon component with a source of hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov

One of the most common and versatile methods for forming the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. nih.gov For instance, β-enamino ketoesters can react with hydroxylamine hydrochloride to yield regioisomeric 1,2-oxazole derivatives. nih.gov The reaction proceeds through the initial formation of an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to afford the final 1,2-oxazole ring. nih.gov

Another significant approach is the [3+2] cycloaddition reaction. This can involve the reaction of nitrile oxides, generated in situ from oximes, with alkynes. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful method for synthesizing 1,2,3-triazoles, and similar principles can be applied to oxazole synthesis. thieme-connect.denih.gov Additionally, rhodium-catalyzed reactions of diazo compounds with oximes have been shown to produce oxazoles efficiently. nih.gov The use of various catalysts, including copper, rhodium, and others, plays a crucial role in controlling the regioselectivity and efficiency of these cycloaddition reactions. thieme-connect.denih.govorganic-chemistry.org

Furthermore, intramolecular cyclization of propargyl amides, often mediated by reagents like silica (B1680970) gel or various metal catalysts, provides another route to substituted oxazoles. nih.gov The choice of synthetic strategy often depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.

Table 1: Cyclization and Annulation Strategies for 1,2-Oxazole Ring Formation

| Strategy | Key Reactants | Catalyst/Reagent | Description |

| Reaction with Hydroxylamine | 1,3-Diketones, β-Enamino ketoesters | Hydroxylamine hydrochloride | A classic and widely used method involving the condensation of a three-carbon synthon with hydroxylamine, followed by cyclization and dehydration to form the 1,2-oxazole ring. nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile oxides and Alkynes/Alkenes | Often catalyzed by metals like Copper (Cu) | Involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile (alkyne or alkene) to construct the 1,2-oxazole ring. nih.govnih.gov |

| Rhodium-Catalyzed Cycloaddition | Diazo compounds and Oximes | Dirhodium(II) catalysts | An efficient method for the synthesis of multisubstituted oxazoles under mild conditions. nih.gov |

| Intramolecular Cycloisomerization | Propargyl amides | Silica gel, Metal catalysts (e.g., Gold, Palladium) | Involves the cyclization of an appropriately substituted propargyl amide to form the oxazole ring. organic-chemistry.orgnih.gov |

Reaction Mechanisms and Mechanistic Studies Pertaining to this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and achieving desired outcomes.

The synthesis of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine is proposed to proceed through one of two primary pathways. nih.gov In the first pathway, the reaction initiates with the formation of an enaminone intermediate (A), which then eliminates a molecule of dimethylamine (B145610) to form intermediate B. This is followed by intramolecular cyclization to yield intermediate C, which upon dehydration, generates the final 1,2-oxazole product. nih.gov An alternative pathway involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety to form intermediate D. nih.gov

In cycloaddition reactions, the mechanism often involves the formation of a transient reactive species. For instance, in rhodium-catalyzed reactions, a metal carbene is generated from the diazo compound, which then reacts with an oxime to form an azomethine ylide intermediate. nih.gov This ylide can then undergo further transformations, including cyclization and aromatization, to yield the oxazole ring. nih.gov

In the Fischer oxazole synthesis, anhydrous hydrochloric acid acts as a catalyst to facilitate the reaction between a cyanohydrin and an aldehyde. wikipedia.org The gaseous HCl protonates the cyanohydrin, leading to the formation of an iminochloride intermediate, a key step in the reaction mechanism. wikipedia.org Dehydrating agents such as sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride are often employed to promote the cyclization and dehydration steps in various oxazole syntheses. pharmaguideline.com

Metal catalysts are extensively used to control the regioselectivity and efficiency of cycloaddition reactions. For example, dirhodium(II) catalysts are effective in the synthesis of oxazoles from diazoacetates and oximes, promoting the formation of a key metal carbene intermediate. nih.gov Copper catalysts are crucial in [3+2] annulation reactions, such as the coupling of α-diazoketones with amides, leading to the formation of 2,4-disubstituted oxazoles. thieme-connect.deorganic-chemistry.org The choice of ligand in these metal-catalyzed reactions can also significantly impact the reaction rate and chemoselectivity. nih.gov For instance, in the copper-catalyzed cycloaddition of iodoalkynes and azides, the use of specific amine ligands can accelerate the desired reaction pathway and suppress side reactions. nih.gov

Table 2: Role of Catalysts and Reagents in 1,2-Oxazole Synthesis

| Catalyst/Reagent | Role | Impact on Reaction | Example Reaction |

| Anhydrous HCl | Acid Catalyst | Promotes the formation of the iminochloride intermediate. | Fischer Oxazole Synthesis wikipedia.org |

| Dehydrating Agents (H₂SO₄, PCl₅, POCl₃) | Dehydration | Facilitate the final cyclization and aromatization step to form the oxazole ring. pharmaguideline.com | Robinson-Gabriel Synthesis pharmaguideline.com |

| Dirhodium(II) Catalysts | Carbene Formation | Catalyzes the formation of a rhodium carbene from a diazo compound, a key intermediate in the cycloaddition. nih.gov | Reaction of styryl diazoacetate with oximes nih.gov |

| Copper(I) and Copper(II) Catalysts | Lewis Acid/Redox Catalyst | Promotes [3+2] cycloaddition and annulation reactions, often influencing regioselectivity. thieme-connect.deorganic-chemistry.org | Coupling of α-diazoketones with amides organic-chemistry.org |

| Amine Ligands (in Cu-catalyzed reactions) | Rate Acceleration, Selectivity | Enhance the rate of the desired cycloaddition and improve chemoselectivity by stabilizing the copper catalyst. nih.gov | Copper-catalyzed cycloaddition of iodoalkynes and azides nih.gov |

Chemical Transformations and Derivatization Strategies for this compound

Once the core structure of this compound is synthesized, further chemical transformations can be performed to create a diverse range of derivatives.

The primary amine group of the propan-2-amine moiety is a key site for functionalization, allowing for the introduction of various substituents. nih.gov

The nitrogen atom of the primary amine in this compound can readily undergo alkylation and acylation reactions. These reactions are fundamental transformations in organic chemistry for modifying the properties of amine-containing compounds. masterorganicchemistry.com

Alkylation: The Friedel-Crafts alkylation reaction, which typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), provides a classic example of C-C bond formation. masterorganicchemistry.com While this reaction is primarily for aromatic rings, analogous principles can be applied to the N-alkylation of amines. Direct alkylation of the amine can be achieved using alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for polyalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkylating agent. masterorganicchemistry.com

Acylation: Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound and a Lewis acid catalyst. masterorganicchemistry.com In the context of the amine group, N-acylation is a more controlled reaction than N-alkylation. The reaction of the primary amine with an acyl halide or an acid anhydride introduces an acyl group onto the nitrogen atom. The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent further reactions. This transformation is a reliable method for introducing a wide variety of acyl groups. masterorganicchemistry.com

Table 3: Functionalization of the Amine Nitrogen

| Reaction Type | Reagents | Catalyst | Product Type | Key Features |

| N-Alkylation | Alkyl Halides | Often not required, but base may be used to neutralize HX byproduct | Secondary or Tertiary Amine | Can lead to polyalkylation due to the increased nucleophilicity of the product amine. masterorganicchemistry.com |

| N-Acylation | Acyl Halides, Acid Anhydrides | Often not required, but a base is used to scavenge the acid byproduct | Amide | Generally a more controlled reaction than alkylation, as the resulting amide is less reactive than the starting amine. masterorganicchemistry.com |

Modifications of the 1,2-Oxazol-3-yl Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and oxygen atoms, as well as the nature of its substituents.

Regioselective Substitution Reactions on the Oxazole Ring

Electrophilic aromatic substitution on the isoxazole ring is known to generally occur at the C4 position. reddit.com This regioselectivity is governed by the electronic properties of the heterocyclic ring. For this compound, electrophilic attack would be predicted to favor the C4 position, leading to 4-substituted isoxazole derivatives. The specific conditions for such reactions would depend on the nature of the electrophile and the reactivity of the substrate. It is important to note that the amine group, being basic, might require protection prior to electrophilic substitution to prevent unwanted side reactions.

Nucleophilic substitution reactions on the isoxazole ring are less common and typically require the presence of a good leaving group.

Investigation of Ring-Opening and Rearrangement Processes of the Oxazole Core

The isoxazole ring, despite its aromaticity, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are valuable for the synthesis of other heterocyclic systems or open-chain compounds.

Photochemical rearrangement is a known transformation for isoxazoles. nih.gov Irradiation with UV light can induce cleavage of the weak N-O bond, leading to various intermediates that can rearrange to form other heterocycles, such as oxazoles or pyrazoles. The outcome of such reactions is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions.

Base-catalyzed ring-opening of isoxazoles has also been reported, particularly for 3-unsubstituted isoxazoles, which can lead to the formation of cyanoenolates. rsc.org While the target compound is 3-substituted, the possibility of ring-opening under strong basic conditions, potentially leading to a β-ketonitrile derivative after hydrolysis, cannot be entirely ruled out. Furthermore, nucleophilic attack on related oxazolino[3,2-b]indazoles has been shown to induce ring-opening, suggesting that the isoxazole ring in the target molecule could be susceptible to cleavage by potent nucleophiles under certain conditions. nih.govnih.gov

Thermal rearrangements of isoxazole derivatives are also known, though less common than photochemical transformations. The stability of the isoxazole ring in this compound under thermal stress would be a subject of specific investigation.

Spectroscopic and Analytical Characterization for Structural Elucidation of 2 1,2 Oxazol 3 Yl Propan 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to deduce the connectivity of atoms and infer the three-dimensional structure.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For isoxazole (B147169) derivatives, the proton on the isoxazole ring typically resonates in the aromatic region of the spectrum. For instance, in some 3,5-disubstituted isoxazoles, the isoxazole ring proton appears as a singlet. researchgate.netresearchgate.net The chemical shift of this proton is influenced by the nature of the substituents on the ring.

In the case of 2-(1,2-oxazol-3-yl)propan-2-amine, one would expect to observe signals corresponding to the protons of the methyl groups and the amine group, in addition to the isoxazole ring proton. The protons of the two methyl groups on the propane (B168953) chain would likely appear as a singlet due to their chemical equivalence, integrating to six protons. The amine (NH₂) protons would also produce a signal, the chemical shift and appearance of which can be influenced by factors such as solvent and concentration. For comparison, in propan-2-amine, the six methyl protons appear as a doublet, while the single methine proton gives rise to a septet, and the two amine protons often appear as a broad singlet. nih.gov

A hypothetical ¹H NMR data table for this compound is presented below based on general principles and data from related structures.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂-C | ~1.3 - 1.5 | Singlet | 6H |

| -NH₂ | ~1.5 - 3.0 (variable) | Broad Singlet | 2H |

| Isoxazole H-4 | ~6.2 - 6.5 | Singlet | 1H |

| Isoxazole H-5 | ~8.3 - 8.6 | Singlet | 1H |

This table is a hypothetical representation and actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For isoxazole derivatives, the carbon atoms of the heterocyclic ring resonate at characteristic chemical shifts. Studies on para-substituted 3-phenylisoxazoles have shown that the chemical shifts of the isoxazole ring carbons are sensitive to the electronic nature of the substituents.

For this compound, signals for the quaternary carbon and the two equivalent methyl carbons of the propan-2-amine moiety would be expected, in addition to the signals for the carbons of the isoxazole ring.

A hypothetical ¹³C NMR data table for the target compound is provided below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| (CH₃)₂ -C | ~25 - 30 |

| (CH₃)₂-C | ~50 - 55 |

| Isoxazole C-3 | ~160 - 165 |

| Isoxazole C-4 | ~100 - 105 |

| Isoxazole C-5 | ~150 - 155 |

This table is a hypothetical representation and actual experimental values may vary.

To definitively assign all proton and carbon signals, especially for complex molecules, advanced 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For instance, the analysis of the homonuclear ¹H-¹H 2D spectrum of a triazole derivative allowed for the perfect correlation between neighboring protons. Such experiments would be crucial for the unambiguous assignment of the protons and carbons in this compound and its analogs.

Infrared (IR) Spectroscopy Investigations for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an isoxazole derivative would be expected to show characteristic absorption bands for the C=N and C=C bonds within the ring, as well as N-O stretching vibrations. For example, in some newly synthesized isoxazole derivatives, the C=N stretching vibration appears in the range of 1606 cm⁻¹. researchgate.net Additionally, the presence of the amino group in this compound would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

A table of expected IR absorption bands for this compound is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=N Stretch (Isoxazole) | ~1600 - 1650 |

| C=C Stretch (Isoxazole) | ~1500 - 1600 |

| N-O Stretch | ~1300 - 1400 |

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments such as a methyl group (CH₃) or the amine group (NH₂). The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable carbocation that can be formed. For many amine-containing compounds, alpha-cleavage is a common fragmentation pathway.

Elemental Analysis for Empirical Formula and Purity Verification

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the compound. By comparing the experimentally determined percentages with the calculated values for the proposed molecular formula, the purity of the sample can be verified. For newly synthesized compounds, the experimental values are expected to be within ±0.4% of the theoretical values. For instance, in the characterization of novel quinoxazoline derivatives, elemental analysis was used to confirm the composition of the synthesized compounds.

X-ray Crystallography for Three-Dimensional Structure Determination and Conformational Analysis

X-ray crystallography stands as a powerful and definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. While specific crystallographic data for this compound is not extensively available in the public domain, the structural analysis of its analogs offers significant insights into the expected molecular geometry and conformational preferences of this class of compounds.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal, is collected and analyzed. The positions and intensities of the diffracted beams are then used to calculate a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined, leading to a detailed model of the molecular structure.

Structural Insights from Isoxazole Analogs

The study of isoxazole derivatives through X-ray crystallography reveals key structural features. For instance, the isoxazole ring itself is typically found to be planar. scispace.com The planarity of the heterocyclic ring is a common feature among many aromatic systems.

In the case of substituted isoxazoles, the orientation of the substituent groups relative to the isoxazole ring is of particular interest for conformational analysis. For example, in a study of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the molecule was found to be nearly planar. iucr.orgiucr.org This planarity is supported by the presence of an intramolecular hydrogen bond. iucr.orgiucr.org The crystal structure of this compound shows that molecules are linked by hydrogen bonds to form chains. iucr.orgiucr.org

Similarly, the analysis of isoxazole-containing Schiff bases has provided detailed information on their molecular structures. nih.gov These studies confirmed the presence of an intramolecular hydrogen bond and provided precise measurements of bond lengths, confirming the enol form in the solid state. nih.gov

Computational studies on compounds like 3-aminoisoxazole (B106053) have been used to predict the most stable orientation of the amino group with respect to the isoxazole ring. nih.gov These theoretical calculations, which can be corroborated by experimental X-ray data, suggest that while the nitrogen atom of the amino group may lie in the plane of the isoxazole ring, the hydrogen atoms of the amino group are typically out of this plane. nih.gov

Crystallographic Data of Isoxazole Analogs

The following tables present representative crystallographic data for some isoxazole derivatives, illustrating the type of information obtained from X-ray diffraction studies. This data provides a reference for what could be expected for the crystallographic analysis of this compound.

Table 1: Crystal Data and Structure Refinement for an Isoxazole Derivative

| Parameter | Value |

| Empirical Formula | C_6H_8N_2O_4 |

| Formula Weight | 172.14 |

| Crystal System | Monoclinic |

| Space Group | P2_1/c |

| a (Å) | 7.965(2) |

| b (Å) | 12.034(4) |

| c (Å) | 8.243(3) |

| α (°) | 90 |

| β (°) | 114.13(3) |

| γ (°) | 90 |

| Volume (ų) | 721.2(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.586 |

| Absorption Coefficient (mm⁻¹) | 0.13 |

| F(000) | 360 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.057, wR2 = 0.129 |

Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate iucr.orgiucr.org

Table 2: Selected Bond Lengths for an Isoxazole Derivative (Å)

| Bond | Length (Å) |

| N1–O2 | 1.404(3) |

| O2–C3 | 1.355(3) |

| C3–C4 | 1.373(3) |

| C4–C5 | 1.423(3) |

| C5–N1 | 1.312(3) |

Data for 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com

Table 3: Selected Bond Angles for an Isoxazole Derivative (°)

| Angle | Value (°) |

| C5–N1–O2 | 108.8(2) |

| C3–O2–N1 | 108.3(2) |

| O2–C3–C4 | 112.1(2) |

| C3–C4–C5 | 104.9(2) |

| N1–C5–C4 | 105.9(2) |

Data for 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole scispace.com

The conformational analysis derived from such crystallographic data is essential for understanding the structure-activity relationships of pharmacologically active molecules. The precise three-dimensional structure dictates how a molecule can interact with biological targets, and thus, X-ray crystallography is an indispensable tool in drug design and development.

Molecular Interactions and Mechanistic Biological Activity Studies of 2 1,2 Oxazol 3 Yl Propan 2 Amine Derivatives

The 1,2-Oxazole Moiety as a Privileged Pharmacophore in Chemical Biology

The 1,2-oxazole, also known as isoxazole (B147169), ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged pharmacophore," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This has led to the incorporation of the isoxazole moiety into a wide array of therapeutic agents.

Structural Significance of the 1,2-Oxazole Ring System for Molecular Recognition

The 1,2-oxazole ring is an electron-rich azole containing an oxygen and a nitrogen atom in adjacent positions. mdpi.com This arrangement confers a unique set of properties that are crucial for molecular recognition at biological targets. The isoxazole ring can participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, hydrophobic interactions, and van der Waals forces. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can engage in stacking interactions with aromatic residues in proteins.

Furthermore, the isoxazole moiety is often employed as a bioisostere for other functional groups, such as amide or ester bonds. ontosight.ai This allows medicinal chemists to replace metabolically labile groups with the more stable isoxazole ring, potentially improving the pharmacokinetic profile of a drug candidate. The structural rigidity of the ring also helps to lock the molecule in a specific conformation, which can be advantageous for binding to a receptor or enzyme active site. The diverse substitution patterns possible on the isoxazole ring allow for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target. chemscene.com

Comparative Analysis with Other Nitrogen and Oxygen Heterocycles in Bioactive Scaffolds

The utility of the 1,2-oxazole ring as a pharmacophore can be better understood through comparison with other common nitrogen and oxygen-containing heterocycles.

1,2,4-Oxadiazole (B8745197): Like isoxazole, the 1,2,4-oxadiazole ring is a stable heterocycle often used as a bioisosteric replacement for ester and amide groups. ontosight.aiwikipedia.org Both are five-membered rings containing one oxygen and two nitrogen atoms. However, the arrangement of heteroatoms in the 1,2,4-oxadiazole imparts different electronic properties compared to the 1,2-oxazole. The 1,2,4-oxadiazole ring is generally considered to be more electron-poor. This difference in electron distribution can affect the types of interactions the ring can make with biological targets. While both can act as hydrogen bond acceptors, the specific geometry and charge distribution will dictate the optimal binding partners. acs.org

Benzoxazole (B165842): Benzoxazole consists of an oxazole (B20620) ring fused to a benzene (B151609) ring. researchgate.net This fusion results in a larger, more planar, and more lipophilic structure compared to the monocyclic isoxazole. The extended aromatic system of benzoxazole enhances its ability to participate in π–π stacking interactions. nih.gov However, the increased size and rigidity may also limit its conformational flexibility, which could be a disadvantage for binding to some targets. The choice between an isoxazole and a benzoxazole scaffold often depends on the specific requirements of the target's binding pocket.

Thiazole (B1198619): Thiazole is a five-membered ring containing a sulfur and a nitrogen atom. The replacement of the oxygen atom in isoxazole with a sulfur atom in thiazole leads to differences in size, aromaticity, and hydrogen bonding capacity. Sulfur is larger and less electronegative than oxygen, which can alter the geometry and electronic nature of the ring. Thiazole is also a key component of many bioactive molecules and can engage in similar types of interactions as isoxazole. nih.gov The decision to use an oxazole versus a thiazole can be a subtle but critical aspect of drug design, sometimes leading to significant differences in biological activity. nih.gov

Pyrazole (B372694): Pyrazole is a five-membered ring with two adjacent nitrogen atoms (a 1,2-diazole). Unlike isoxazole, it lacks an oxygen atom in the ring. This allows the pyrazole ring to act as both a hydrogen bond donor and acceptor. The aromaticity and electronic properties of pyrazole also differ from isoxazole. Both are considered privileged scaffolds in drug discovery, but their different hydrogen bonding capabilities and electronic profiles make them suitable for different types of biological targets.

Preclinical Mechanistic Investigations of 2-(1,2-Oxazol-3-yl)propan-2-amine Analogs

While specific preclinical data for this compound is not extensively available in the public domain, the broader class of isoxazole derivatives has been the subject of numerous mechanistic studies. These studies provide a framework for understanding the potential biological activities of analogs of this compound.

Elucidation of Specific Molecular Targets and Biological Pathways

Isoxazole derivatives have been shown to interact with a wide range of molecular targets, implicating them in various biological pathways. For instance, different isoxazole-containing compounds have been identified as inhibitors of enzymes such as epidermal growth factor receptor-tyrosine kinase (EGFR-TK), carbonic anhydrases, and as modulators of receptors like the GABA-A receptor. mdpi.comchemscene.com

Some isoxazole derivatives have demonstrated potential in cancer therapy by targeting key signaling proteins. For example, a series of novel isoxazole derivatives were found to inhibit EGFR-TK, a critical enzyme in cell proliferation and survival pathways. Others have shown inhibitory activity against VEGFR-2, CK2α, and topoisomerase IIβ. Furthermore, some isoxazole-based compounds have been investigated as anticancer agents through the inhibition of carbonic anhydrase isozymes that are overexpressed in certain tumors. chemscene.comnih.gov

In the central nervous system, isoxazole derivatives are known to target neurotransmitter receptors. Notably, compounds like muscimol, a natural product containing an isoxazole ring, are agonists at GABA-A receptors. Synthetic isoxazole hybrids have been developed as positive allosteric modulators of the GABA-A α5 receptor, a target for cognitive disorders. mdpi.com

Characterization of Enzyme-Substrate Interactions and Inhibition Mechanisms

The inhibitory activity of isoxazole derivatives against various enzymes has been characterized through kinetic studies and molecular modeling. For example, in the case of carbonic anhydrase inhibitors, molecular docking studies have shown that isoxazole derivatives can bind to the active site of the enzyme, interacting with key residues like Thr199 and His119 through hydrogen bonding and hydrophobic interactions. chemscene.com

For EGFR-TK inhibitors, modeling suggests that the isoxazole scaffold can fit into the ATP-binding site of the kinase domain, with substituents on the ring forming crucial interactions with the surrounding amino acid residues. The mechanism of inhibition is often competitive with respect to ATP.

The following table summarizes the inhibitory activities of some representative isoxazole derivatives against various enzymes.

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Isoxazole-isoxazole hybrids | Stearoyl-CoA desaturase-1 (SCD1) | 45 µM | mdpi.com |

| Isoxazole-oxazole hybrid | Stearoyl-CoA desaturase-1 (SCD1) | 19 µM | mdpi.com |

| Substituted Isoxazole (25a) | EGFR-TK | 0.054 µM | |

| Substituted Isoxazole (AC2) | Carbonic Anhydrase | 112.3 µM | nih.gov |

| Substituted Isoxazole (AC3) | Carbonic Anhydrase | 228.4 µM | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interaction Profiles

Receptor binding assays have been instrumental in defining the affinity of isoxazole-containing ligands for their targets. For example, isoxazole–isoxazole hybrids have been evaluated for their binding affinity to the GABA-A α5/β3/γ2 receptor complex. mdpi.com These studies utilize radioligand displacement assays to determine the inhibition constant (Ki) of the test compounds.

Molecular modeling and docking studies provide insights into the ligand-receptor interaction profiles. For dopamine (B1211576) D3 receptor ligands, the replacement of an amide linker with a triazole or isoxazole ring was found to alter the binding conformation. The model suggested that the isoxazole analog was unable to form a crucial hydrogen bond that is important for high-affinity binding to the D3 receptor. This highlights how subtle changes in the heterocyclic scaffold can significantly impact receptor affinity and selectivity.

The table below presents binding affinity data for some isoxazole derivatives at different receptors.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Isoxazole-isoxazole hybrid (7a) | GABA-A α5/β3/γ2 | 0.0085 µM | mdpi.com |

| Isoxazole-isoxazole hybrid (7b) | GABA-A α5/β3/γ2 | 0.039 µM | mdpi.com |

Role of the Amine Functionality in Biological Recognition and Activity

The amine group is a critical determinant of the pharmacological profile of many compounds due to its basicity and ability to form hydrogen bonds. sigmaaldrich.com In the context of this compound derivatives, this functionality is pivotal for establishing key interactions with biological targets.

Influence of Protonation State on Binding Interactions

The physiological pH of most biological systems dictates that primary amines, such as the one present in this compound, exist predominantly in their protonated, or cationic, form. This protonation is a crucial factor in the initial stages of ligand-receptor recognition, where long-range electrostatic interactions can guide the ligand to the binding site. sigmaaldrich.com The resulting positively charged ammonium (B1175870) group can engage in strong ionic bonds and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) or other electron-rich moieties within the receptor's binding pocket. sigmaaldrich.comresearchgate.net

The significance of this protonated state is underscored by molecular dynamics simulations of other heterocyclic compounds, which have shown that the correct assignment of protonation states is essential for accurately predicting the conformation and binding of a ligand. researchgate.net For instance, studies on the binding of ligands to various receptors have demonstrated that changes in the protonation state upon complex formation can significantly impact binding affinity. sigmaaldrich.com

Contribution of the Isopropyl Amine Group to Pharmacophore Models

A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. In the development of such models for various classes of drugs, a positively ionizable feature, corresponding to a protonated amine, is a common and often essential component. nih.govnih.gov

For instance, a 3D-pharmacophore model developed for a series of sigma(2) receptor ligands based on substituted benzo[d]oxazol-2(3H)-one derivatives, which share structural similarities with the oxazole core, identified a "positive ionizable" feature as one of the five essential components for high affinity. nih.gov This feature is undoubtedly attributed to the protonated amine group of the active ligands.

Similarly, in a study aimed at discovering potential topoisomerase I inhibitors, a pharmacophore model was generated that included hydrogen bond acceptor features. nih.gov The binding mode of a hit compound, (S)-2-((1-((4-(benzo[d]oxazol-2-yl)phenyl)amino)vinyl)amino)propan-1-ol, revealed that its amine groups were involved in crucial hydrogen bonding interactions with the receptor. nih.gov

Structure-activity relationship (SAR) studies on related heterocyclic compounds further highlight the importance of the substitution pattern around the amine. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, modifications to the substituent on a chiral carbon adjacent to a nitrogen atom led to significant changes in biological activity, demonstrating the sensitivity of the receptor to the steric and electronic properties of this region of the molecule.

The following table summarizes the key pharmacophoric features of amine-containing heterocyclic compounds from related studies, illustrating the likely contributions of the isopropyl amine group of this compound derivatives.

| Pharmacophore Feature | Inferred Contribution from Isopropyl Amine Group | Supporting Evidence from Related Compounds |

| Positive Ionizable Center | Forms crucial ionic and hydrogen bonds with the target receptor. | A "positive ionizable" feature is essential in pharmacophore models for sigma(2) receptor ligands with an oxazole core. nih.gov |

| Hydrogen Bond Donor | The protonated amine acts as a hydrogen bond donor to acceptor groups on the receptor. | Amine groups in benzo[d]oxazol-2-yl derivatives form hydrogen bonds with topoisomerase I. nih.gov |

| Hydrophobic Moiety | The isopropyl group engages in van der Waals interactions within hydrophobic pockets of the receptor. | SAR studies on various heterocyclic compounds show that the nature of the alkyl group near the amine affects potency. |

| Steric Influence | The bulk of the isopropyl group helps to correctly orient the molecule in the binding site. | Modifications to substituents near the nitrogen in oxazolo[3,4-a]pyrazine derivatives impact biological activity. |

Derivatization Strategies and Structure Activity Relationship Sar Studies for 2 1,2 Oxazol 3 Yl Propan 2 Amine Analogues

Design Principles for Novel 2-(1,2-Oxazol-3-yl)propan-2-amine Analogues

The design of new analogues of this compound is guided by established medicinal chemistry principles. These include isosteric and bioisosteric replacements, conformational restriction, and the introduction of functional groups to probe interactions with biological targets. The goal is to systematically explore the chemical space around the core scaffold to identify modifications that lead to improved biological activity.

Strategic Chemical Modifications of the Amine Nitrogen

The primary amine group of this compound is a key site for chemical modification. libretexts.org Its basicity and nucleophilicity allow for a wide range of derivatization reactions.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom can significantly impact a compound's lipophilicity and its ability to form hydrogen bonds. For instance, increasing the length of an N-alkyl chain can enhance binding to hydrophobic pockets within a receptor.

Acylation: Conversion of the amine to an amide can alter its electronic properties and hydrogen bonding capacity. The nature of the acyl group, whether aliphatic or aromatic, can be varied to probe for specific interactions.

Sulfonylation: The formation of sulfonamides introduces a strongly electron-withdrawing group and can lead to distinct interactions with biological targets compared to amides. nih.gov

Table 1: Examples of Amine Nitrogen Modifications and Their Rationale

| Modification Type | Example Substituent | Rationale for Modification |

| N-Alkylation | Methyl, Ethyl, Propyl | Investigate the effect of increasing lipophilicity and steric bulk. |

| N-Arylation | Phenyl, Pyridyl | Explore potential π-π stacking or other aromatic interactions. |

| N-Acylation | Acetyl, Benzoyl | Modulate hydrogen bonding capacity and introduce carbonyl interactions. |

| N-Sulfonylation | Methanesulfonyl, Toluenesulfonyl | Introduce a strong hydrogen bond acceptor and alter electronic profile. |

Substituent Effects on the Propan-2-amine Side Chain

Modifications to the propan-2-amine side chain, beyond the amine group itself, offer another avenue for optimizing activity.

Stereochemistry: The chiral center at the second carbon of the propane (B168953) chain is a critical determinant of biological activity. The synthesis of enantiomerically pure compounds allows for the evaluation of the stereochemical requirements of the target.

Gem-Dimethyl Group: The gem-dimethyl group on the propane chain can be modified to alter steric bulk and lipophilicity. Replacing one or both methyl groups with other alkyl groups or incorporating them into a cyclic system can probe the spatial constraints of the binding site.

Chemical Diversification of the 1,2-Oxazole Ring System

Substitution at C4 and C5: The introduction of various substituents at the C4 and C5 positions of the oxazole (B20620) ring can influence the electronic distribution and steric profile of the molecule. Halogens, alkyl, and aryl groups are common substituents explored in this context.

Ring Bioisosteres: Replacing the 1,2-oxazole ring with other five-membered heterocycles, such as isothiazole, pyrazole (B372694), or 1,2,4-oxadiazole (B8745197), can help to understand the importance of the heteroatoms and their arrangement for biological activity. researchgate.netnih.govuni.lu

Table 2: Bioisosteric Replacements for the 1,2-Oxazole Ring

| Original Ring | Bioisosteric Replacement | Key Differences |

| 1,2-Oxazole | 1,3-Oxazole | Different arrangement of heteroatoms, potentially altering hydrogen bonding vectors. nih.gov |

| 1,2-Oxazole | Thiazole (B1198619) | Replacement of oxygen with sulfur, affecting ring electronics and size. sigmaaldrich.com |

| 1,2-Oxazole | 1,2,4-Oxadiazole | Introduction of an additional nitrogen atom, changing the electronic and hydrogen bonding properties. researchgate.netuni.lu |

| 1,2-Oxazole | Triazole | Contains three nitrogen atoms, significantly altering the electronic character of the ring. researchgate.net |

Methodologies for SAR Elucidation

The elucidation of structure-activity relationships is a cornerstone of drug discovery, providing a rational basis for the design of improved compounds.

Systematic Chemical Synthesis and Evaluation of Analogues

The primary method for establishing SAR is the systematic synthesis and biological evaluation of a series of analogues. nih.gov This involves the preparation of compounds where a single point of the molecule is varied at a time, allowing for a clear correlation between the structural change and the observed biological activity. The synthesis of these analogues often relies on well-established synthetic methodologies for the formation of the 1,2-oxazole ring and the derivatization of the amine side chain. nih.govchemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR Studies

Computational methods play an increasingly important role in understanding SAR. nih.gov

QSAR: Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters). researchgate.net These models can be used to predict the activity of unsynthesized analogues and to identify the key molecular descriptors that govern activity.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. koreascience.kr These techniques generate 3D contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govnih.gov This provides a more intuitive and visually informative guide for the design of new, more potent analogues.

Impact of Structural Modifications on Molecular Interactions and Preclinical Activity

The introduction of various functional groups to the isoxazole (B147169) core can dramatically alter binding affinity and potency. SAR studies on different series of isoxazole derivatives have consistently shown that even minor structural changes can lead to significant variations in biological activity.

For instance, in a series of 3,5-diarylisoxazoles identified as interleukin-8 (IL-8) receptor antagonists, the nature of the substituents on the aryl rings was found to be critical for binding affinity. nih.gov Similarly, for isoxazole-containing compounds targeting bacterial enzymes like DNA gyrase, specific substitutions on the isoxazole ring and its side chains were shown to be crucial for potent inhibitory activity. mdpi.com

The following table summarizes representative SAR findings from studies on various isoxazole analogues, illustrating the impact of structural modifications on potency.

| General Structure | Target | Modification | Impact on Potency (IC₅₀/MIC) | Reference |

| 3,5-Diarylisoxazole | IL-8 Receptor | Substitution on the 3-phenyl ring | Introduction of a 2-chloro-3-ureido group significantly increased potency. | nih.gov |

| Isoxazole-oxazole hybrids | Bacterial Serine Acetyltransferase | Carboxylic acid vs. Ester at isoxazole C3 | The free carboxylic acid derivative showed higher potency (IC₅₀ = 1.0 µM) compared to its ethyl ester analogue (IC₅₀ = 3.95 µM). mdpi.com | mdpi.com |

| Indole-linked isoxazoles | Anti-inflammatory (COX-2) | Substitution on the indole (B1671886) nitrogen | N-alkylation with different groups modulated COX-2 inhibitory activity. | nih.gov |

| Pyrazole-linked oxazole-5-ones | Antimicrobial | Substitution on the pyrazole ring | A phenyl group on the pyrazole nitrogen led to the most potent antimicrobial activity. nih.gov | nih.gov |

Structural modifications not only affect potency but also play a crucial role in determining the selectivity and specificity of isoxazole derivatives for their biological targets. Achieving selectivity is a key objective in drug design to minimize off-target effects.

In the development of anti-inflammatory agents, for example, isoxazole-containing compounds have been designed to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1. The substitution pattern on the isoxazole and adjacent aromatic rings is a determining factor for this selectivity. nih.gov For instance, the marketed anti-inflammatory drug Valdecoxib, which features a 3,4-diaryl-isoxazole core, demonstrates high selectivity for COX-2. nih.gov

Furthermore, in the context of antibacterial drug discovery, modifications to isoxazole scaffolds have been explored to enhance selectivity for bacterial targets over their mammalian counterparts, which is essential for a favorable safety profile. mdpi.com The strategic placement of functional groups can exploit subtle differences in the active sites of bacterial versus human enzymes.

Identification of Essential Pharmacophoric Features within the this compound Scaffold

Based on the broader class of bioactive isoxazole derivatives, several key pharmacophoric features can be extrapolated to the this compound scaffold. A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. frontiersin.org

For many isoxazole-containing compounds, the following features are often crucial for their biological activity:

The Isoxazole Ring: This five-membered heterocycle serves as a central scaffold, correctly positioning the appended functional groups for interaction with the target. Its aromatic nature and the presence of nitrogen and oxygen atoms allow for various non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net The weak N-O bond in the isoxazole ring can also be a site for metabolic cleavage, which can be modulated by substituents. researchgate.net

The Propan-2-amine Moiety: The tertiary amine in the this compound scaffold is a key feature. At physiological pH, this group is likely to be protonated, forming a cationic center that can engage in ionic interactions or hydrogen bonding with acidic residues in a protein's active site. The gem-dimethyl groups on the alpha-carbon can provide steric bulk and influence the molecule's conformation.

Substituents on the Isoxazole Ring: The potential for substitution at the C4 and C5 positions of the isoxazole ring offers a means to fine-tune the electronic properties, lipophilicity, and steric profile of the molecule. These modifications are critical for optimizing binding affinity and selectivity. nih.gov

A generalized pharmacophore model for bioactive isoxazole derivatives often includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features, the specific arrangement of which is target-dependent. researchgate.net

Future Research Directions and Opportunities for 2 1,2 Oxazol 3 Yl Propan 2 Amine Chemistry

Advancements in Stereoselective Synthesis of Chiral 2-(1,2-Oxazol-3-yl)propan-2-amine Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly selective methods for the synthesis of specific stereoisomers of this compound analogues is a critical area for future research. Chiral amines are pivotal structural components in a vast array of pharmaceuticals and biologically active compounds. nih.gov

A primary focus will be on transition metal-catalyzed asymmetric hydrogenation. This technique stands out as one of the most direct and efficient strategies for preparing α-chiral amines. nih.gov Research will likely concentrate on designing novel chiral ligands, such as phosphino-oxazoline ligands (e.g., SimplePHOX and MaxPHOX), to be used with iridium or other transition metals. These catalysts can facilitate the asymmetric hydrogenation of prochiral imines, which are key precursors to chiral amines, with high enantioselectivity. nih.gov

Another promising avenue is the use of organocatalysis. Chiral phosphoric acids and cinchona alkaloid-based catalysts have shown significant success in the enantioselective synthesis of various chiral compounds, including N,S-ketals and other heterocyclic structures. researchgate.net Adapting these catalytic systems for the synthesis of chiral oxazole-containing amines could provide a metal-free and environmentally benign alternative to traditional methods. Future work will involve the design of new catalysts that are specifically tailored for the stereoselective synthesis of complex amine structures.

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Potential Application for this compound Analogues |

| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Iridium-P,N ligands) | High efficiency, direct approach to α-chiral amines. nih.gov | Synthesis of enantiomerically pure α-chiral amine analogues. |

| Organocatalysis | Chiral Phosphoric Acids, Cinchona Alkaloids | Metal-free, environmentally friendly. researchgate.net | Enantioselective cyclization and addition reactions to form the chiral center. |

| Biocatalysis | Enzymes (e.g., Transaminases) | High stereoselectivity, mild reaction conditions. | Resolution of racemic mixtures or direct asymmetric synthesis of chiral amines. |

| Chiral Auxiliary-Mediated Synthesis | Removable Chiral Groups | Reliable control of stereochemistry. | Diastereoselective synthesis of intermediates leading to the final chiral product. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel chemical compounds. ijsetpub.com For this compound analogues, these computational tools can significantly accelerate the drug discovery pipeline.

Generative models, a type of deep neural network, can be trained on large datasets of known drug-like molecules to generate novel structures with desired properties. whiterose.ac.uknih.gov These models can explore vast chemical spaces to propose new oxazole-containing amines that are predicted to have high biological activity and favorable pharmacokinetic profiles. AI techniques like graph neural networks (GNNs) are particularly adept at learning the relationships between a molecule's structure and its activity, enabling more accurate predictions. nih.gov

Furthermore, AI can be employed in retrosynthetic analysis, helping chemists to devise the most efficient synthetic routes for newly designed compounds. ijsetpub.comresearchgate.net ML models can predict reaction outcomes, yields, and optimal reaction conditions, thereby reducing the time and resources spent on empirical trial-and-error experimentation. researchgate.net This predictive power allows for the prioritization of synthetic efforts on the most promising candidates.

| AI/ML Application | Description | Potential Impact on Oxazole (B20620) Amine Research |

| Generative Molecular Design | Utilizes deep learning models to generate novel chemical structures with desired properties. whiterose.ac.uknih.gov | Rapid discovery of new this compound analogues with potentially enhanced efficacy and safety. |

| Predictive Modeling (QSAR) | Employs machine learning algorithms to predict biological activity and physicochemical properties based on molecular structure. nih.gov | Efficient screening of virtual libraries to identify the most promising candidates for synthesis and testing. |

| Retrosynthesis Prediction | AI-driven tools that suggest synthetic pathways for target molecules. ijsetpub.comresearchgate.net | Optimization of synthetic routes, reducing costs and accelerating the production of new compounds. |

| Reaction Outcome Prediction | ML models that forecast the products and yields of chemical reactions. researchgate.net | Improved planning of experiments and minimization of failed reactions. |

Exploration of Novel Biological Pathways and Molecular Targets for Oxazole-Containing Amines

The oxazole scaffold is present in compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govd-nb.info A significant opportunity for future research lies in identifying novel biological pathways and molecular targets for this compound and its derivatives.

For instance, certain oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, a mechanism crucial for anticancer activity. nih.govacs.org Future studies could explore whether analogues of this compound can also target the tubulin cytoskeleton and investigate their potential in oncology. Another identified target for oxazole-2-amine derivatives is the FMS-like tyrosine kinase 3 (FLT3), a mutation of which is common in acute myeloid leukemia (AML). nih.gov Research could focus on designing derivatives that are highly selective inhibitors of mutated FLT3.

Unnatural amino acids containing the oxazole moiety can be used as building blocks in combinatorial libraries to screen for activity against a wide array of biological targets. thieme.de This approach could lead to the discovery of compounds that modulate previously unexplored pathways. High-throughput screening of oxazole amine libraries against diverse panels of enzymes and receptors will be instrumental in uncovering new therapeutic applications.

Development of Advanced Methodologies for Mechanistic Elucidation of Biological Activities

A deep understanding of how a compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. Future research must focus on employing and developing advanced methodologies to elucidate the mechanism of action of this compound analogues.

Computational methods, particularly Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of these molecules, helping to rationalize their interactions with biological targets. Molecular docking and molecular dynamics simulations can be used to model the binding of oxazole-containing amines to target proteins, predicting binding affinities and identifying key intermolecular interactions.

Experimentally, techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, offering a definitive picture of the binding mode. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the thermodynamics and kinetics of binding interactions. Furthermore, chemical proteomics and activity-based protein profiling can help to identify the direct cellular targets of these compounds in an unbiased manner.

Interdisciplinary Collaborative Research Initiatives in Heterocyclic Amine Chemistry

The complexity of modern drug discovery necessitates a multidisciplinary approach. acs.orguchicago.edu Future progress in the chemistry and therapeutic application of this compound will heavily rely on fostering interdisciplinary collaborations. acs.orgmit.edu

These initiatives should bring together synthetic organic chemists, medicinal chemists, computational chemists, biologists, pharmacologists, and clinicians. acs.orguchicago.edu Such collaborations create a synergistic environment where expertise from different fields can be leveraged to address complex challenges. yale.eduyoutube.com For example, chemists can synthesize novel compounds, biologists can test their activity in cellular and animal models, and computational scientists can use the resulting data to build predictive models that guide the design of the next generation of molecules.

Academic-industrial partnerships are also crucial for translating basic research findings into clinical applications. acs.org These collaborations can provide access to specialized resources, such as high-throughput screening facilities and expertise in drug development and clinical trials. By working together, researchers across different disciplines can accelerate the journey of promising heterocyclic amines from the laboratory to the clinic.

Q & A

Q. What are the recommended synthetic routes for 2-(1,2-Oxazol-3-yl)propan-2-amine, and how can process safety be optimized?

A scalable synthesis strategy involves protecting group selection to stabilize intermediates. For example, a process safety-driven approach using thermally stable intermediates (e.g., oxadiazole derivatives) ensures safe reaction conditions. Key steps include:

- Starting materials : Halogenated oxazole precursors or nitrile intermediates.

- Protecting groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to shield reactive amines during synthesis .

- Reaction optimization : Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) for selective reduction of nitriles to amines .

- Thermal stability analysis : Differential scanning calorimetry (DSC) to screen intermediates for exothermic decomposition risks .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to resolve the oxazole ring protons (δ 6.5–8.5 ppm) and quaternary amine groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C6H9N2O, exact mass 125.0715 g/mol) .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to validate bond lengths and angles in crystalline forms .

- Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm<sup>-1</sup>) and oxazole ring vibrations (~1600 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data during synthesis?

Discrepancies in thermal stability often arise from protecting group efficacy or solvent interactions. For example:

- Case Study : Boc-protected intermediates exhibit higher decomposition temperatures (ΔT > 50°C) compared to acetylated analogs .

- Mitigation : Use DSC to profile intermediates and adjust reaction parameters (e.g., lower temperatures for unstable intermediates) .

- Computational Modeling : Density functional theory (DFT) to predict bond dissociation energies and optimize protecting groups .

Q. What methodologies are recommended for studying the biological activity of this compound?

- Enzyme Inhibition Assays : Test affinity for transaminases (TAs) using UV-Vis spectroscopy to monitor cofactor (PLP) depletion rates .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with TA active sites, focusing on oxazole-π stacking and hydrogen bonding .

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values, with dose-response curves for selectivity analysis .

Q. How can computational tools enhance structural analysis of this compound derivatives?

- Crystallographic Software : SHELXTL for refining X-ray data and generating ORTEP-3 diagrams to visualize disorder or twinning .

- Molecular Dynamics (MD) : AMBER or GROMACS to simulate solvation effects and conformational flexibility in aqueous environments .

- Electronic Structure Analysis : Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

Q. What strategies address low yields in stereoselective synthesis of this compound?

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective amination .

- Kinetic Resolution : Monitor reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of oxazole intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.